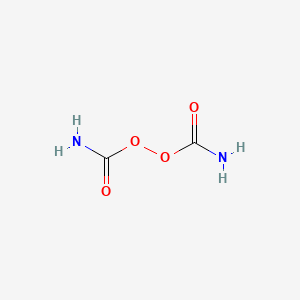
Carbamoyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamoyl peroxide is an organic peroxide compound characterized by the presence of a carbamoyl group attached to a peroxide linkage This compound is known for its reactivity and is used in various chemical processes and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamoyl peroxide can be synthesized through the addition of peroxy-acids to organic isocyanates. This method involves the reaction of a peroxy-acid with an isocyanate to form the this compound. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under certain conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include peroxy-acids, organic isocyanates, and various solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with organic isocyanates can produce acyl carbamoyl peroxides, which have unique properties and applications .
Applications De Recherche Scientifique
Carbamoyl peroxide has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of carbamoyl peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Carbamoyl peroxide can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds are organic peroxides, but benzoyl peroxide is more commonly used in dermatological applications, while this compound is used in organic synthesis.
Carbamide peroxide: This compound is used primarily in dental applications for teeth whitening, whereas this compound has broader applications in chemistry and industry.
List of Similar Compounds
- Benzoyl peroxide
- Carbamide peroxide
- Acyl carbamoyl peroxides
Propriétés
Numéro CAS |
57223-40-2 |
|---|---|
Formule moléculaire |
C2H4N2O4 |
Poids moléculaire |
120.06 g/mol |
Nom IUPAC |
carbamoyl carbamoperoxoate |
InChI |
InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |
Clé InChI |
ONANWDUDFJIIGP-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(N)OOC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14613406.png)

![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)

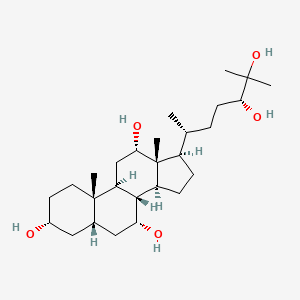
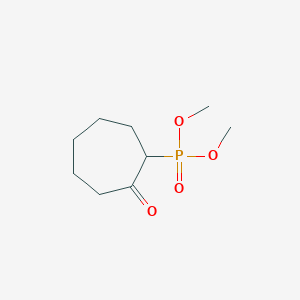
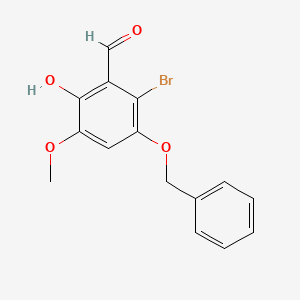
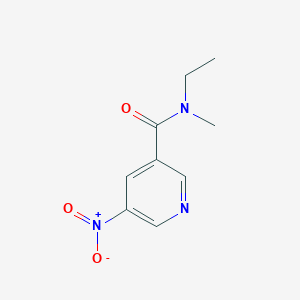
![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)
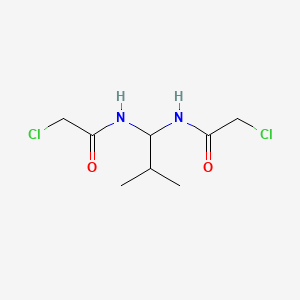
![2-[(3-Bromoprop-2-yn-1-yl)oxy]-1,3,5-trichlorobenzene](/img/structure/B14613450.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)

